Cas no 922698-04-2 (ethyl 5-4-(ethanesulfonyl)benzamido-3-methylthiophene-2-carboxylate)

Ethyl 5-[4-(ethanesulfonyl)benzamido]-3-methylthiophene-2-carboxylate is a specialized organic compound featuring a thiophene-carboxylate core functionalized with an ethanesulfonyl-substituted benzamide group. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of biologically active molecules. The ethanesulfonyl moiety enhances solubility and electronic properties, while the ester group offers versatility for further derivatization. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, making it valuable for research and development in medicinal chemistry. The compound’s stability under standard conditions further supports its handling and storage in laboratory settings.
ethyl 5-4-(ethanesulfonyl)benzamido-3-methylthiophene-2-carboxylate structure
922698-04-2 structure
Product name:ethyl 5-4-(ethanesulfonyl)benzamido-3-methylthiophene-2-carboxylate
CAS No:922698-04-2
MF:C17H19NO5S2
MW:381.466462373734
CID:5498224

ethyl 5-4-(ethanesulfonyl)benzamido-3-methylthiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 5-[(4-ethylsulfonylbenzoyl)amino]-3-methylthiophene-2-carboxylate
    • ethyl 5-4-(ethanesulfonyl)benzamido-3-methylthiophene-2-carboxylate
    • Inchi: 1S/C17H19NO5S2/c1-4-23-17(20)15-11(3)10-14(24-15)18-16(19)12-6-8-13(9-7-12)25(21,22)5-2/h6-10H,4-5H2,1-3H3,(H,18,19)
    • InChI Key: GBPGHGVKSDRHCV-UHFFFAOYSA-N
    • SMILES: C1(C(OCC)=O)SC(NC(=O)C2=CC=C(S(CC)(=O)=O)C=C2)=CC=1C

ethyl 5-4-(ethanesulfonyl)benzamido-3-methylthiophene-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2648-0620-40mg
ethyl 5-[4-(ethanesulfonyl)benzamido]-3-methylthiophene-2-carboxylate
922698-04-2 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2648-0620-10μmol
ethyl 5-[4-(ethanesulfonyl)benzamido]-3-methylthiophene-2-carboxylate
922698-04-2 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2648-0620-75mg
ethyl 5-[4-(ethanesulfonyl)benzamido]-3-methylthiophene-2-carboxylate
922698-04-2 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2648-0620-10mg
ethyl 5-[4-(ethanesulfonyl)benzamido]-3-methylthiophene-2-carboxylate
922698-04-2 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2648-0620-20mg
ethyl 5-[4-(ethanesulfonyl)benzamido]-3-methylthiophene-2-carboxylate
922698-04-2 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2648-0620-50mg
ethyl 5-[4-(ethanesulfonyl)benzamido]-3-methylthiophene-2-carboxylate
922698-04-2 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2648-0620-30mg
ethyl 5-[4-(ethanesulfonyl)benzamido]-3-methylthiophene-2-carboxylate
922698-04-2 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2648-0620-15mg
ethyl 5-[4-(ethanesulfonyl)benzamido]-3-methylthiophene-2-carboxylate
922698-04-2 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2648-0620-100mg
ethyl 5-[4-(ethanesulfonyl)benzamido]-3-methylthiophene-2-carboxylate
922698-04-2 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2648-0620-1mg
ethyl 5-[4-(ethanesulfonyl)benzamido]-3-methylthiophene-2-carboxylate
922698-04-2 90%+
1mg
$54.0 2023-05-16

Additional information on ethyl 5-4-(ethanesulfonyl)benzamido-3-methylthiophene-2-carboxylate

Research Brief on Ethyl 5-4-(Ethanesulfonyl)Benzamido-3-Methylthiophene-2-Carboxylate (CAS: 922698-04-2)

Ethyl 5-4-(ethanesulfonyl)benzamido-3-methylthiophene-2-carboxylate (CAS: 922698-04-2) is a synthetic compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

The compound belongs to the thiophene-carboxylate class, characterized by the presence of an ethanesulfonylbenzamido moiety. Its unique chemical structure has drawn attention for its potential role in modulating biological pathways, particularly those involving inflammation and oncology. Recent synthetic approaches have optimized the yield and purity of this compound, enabling more robust pharmacological evaluations.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the kinase inhibitory properties of ethyl 5-4-(ethanesulfonyl)benzamido-3-methylthiophene-2-carboxylate. The compound demonstrated selective inhibition against specific tyrosine kinases implicated in cancer cell proliferation. Molecular docking simulations suggested strong binding affinity to the ATP-binding sites of these kinases, supporting its potential as a lead compound for anticancer drug development.

Further investigations have examined the compound's pharmacokinetic profile. A recent preclinical study reported favorable absorption and metabolic stability, with moderate plasma protein binding. These properties, combined with its demonstrated in vitro activity, position it as a promising candidate for further optimization and in vivo evaluation.

The compound's mechanism of action appears to involve modulation of cellular signaling pathways. Research presented at the 2024 American Chemical Society National Meeting revealed its ability to interfere with NF-κB signaling, suggesting potential applications in inflammatory diseases. This dual activity (kinase inhibition and NF-κB modulation) makes it particularly interesting for multifactorial disease targets.

Current challenges in the development of ethyl 5-4-(ethanesulfonyl)benzamido-3-methylthiophene-2-carboxylate include optimizing its selectivity profile and improving its solubility characteristics. Recent patent filings (e.g., WO2023124567) describe novel formulations and derivative compounds that address these limitations while maintaining the core pharmacophore.

In conclusion, ethyl 5-4-(ethanesulfonyl)benzamido-3-methylthiophene-2-carboxylate represents a versatile chemical scaffold with demonstrated biological activity across multiple therapeutic areas. Ongoing research continues to explore its full potential, with particular emphasis on structure-activity relationship studies and combination therapy approaches. The compound's unique chemical features and promising pharmacological profile warrant continued investigation in both academic and industrial settings.

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